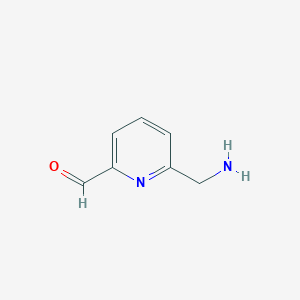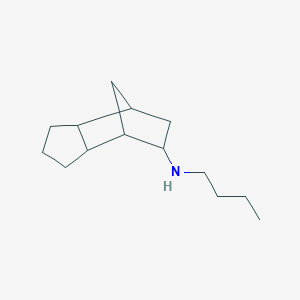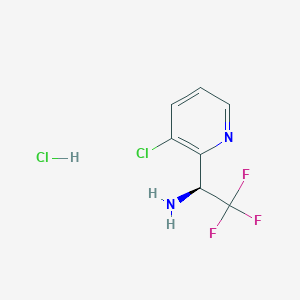![molecular formula C14H20N2O2 B13027562 benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is primarily used in research and development settings and is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate group.
Vorbereitungsmethoden
The synthesis of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(3-methylpyrrolidin-3-yl)methyl]amine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of carbamate compounds with biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other carbamate compounds, such as:
Benzyl N-methylcarbamate: Lacks the pyrrolidine ring, making it less complex.
N-[(3-methylpyrrolidin-3-yl)methyl]carbamate: Lacks the benzyl group, affecting its reactivity and applications. The unique combination of the benzyl group, pyrrolidine ring, and carbamate group in this compound gives it distinct properties and applications.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-8-15-10-14)11-16-13(17)18-9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
OWNKNGRIRORWEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC1)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


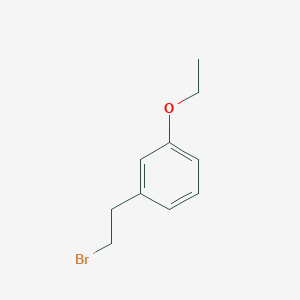
![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)


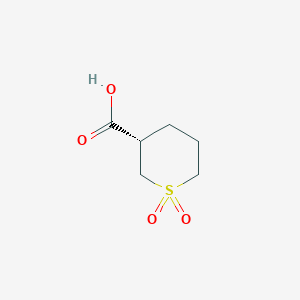
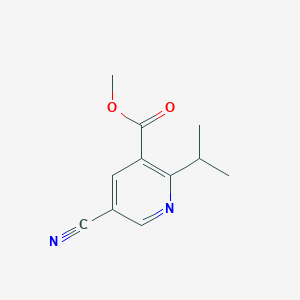

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
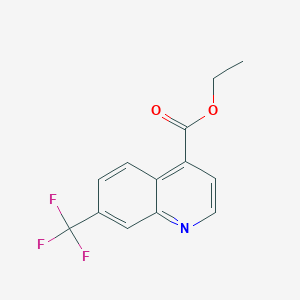
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
